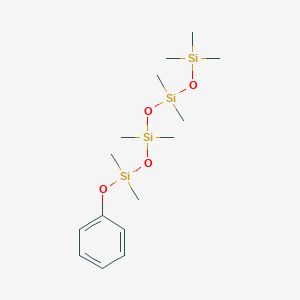
1,1,1,3,3,5,5,7,7-Nonamethyl-7-phenoxytetrasiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,5,5,7,7-Nonamethyl-7-phenoxytetrasiloxane is a siloxane compound characterized by its unique structure, which includes multiple methyl groups and a phenoxy group attached to a tetrasiloxane backbone. This compound is known for its stability and versatility in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,5,5,7,7-Nonamethyl-7-phenoxytetrasiloxane typically involves the reaction of phenol with a siloxane precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the phenoxy group. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and scalability. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products, resulting in a high-quality final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,3,3,5,5,7,7-Nonamethyl-7-phenoxytetrasiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane compounds.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum complexes.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane compounds.
Substitution: Various substituted siloxanes depending on the substituent introduced.
Applications De Recherche Scientifique
1,1,1,3,3,5,5,7,7-Nonamethyl-7-phenoxytetrasiloxane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced siloxane polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and compatibility with biological systems.
Industry: Utilized in the production of high-performance lubricants, coatings, and sealants.
Mécanisme D'action
The mechanism by which 1,1,1,3,3,5,5,7,7-Nonamethyl-7-phenoxytetrasiloxane exerts its effects involves interactions with various molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the siloxane backbone provides structural stability. These interactions contribute to the compound’s unique properties and its effectiveness in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1,3,3,5,5,7,7-Nonamethyl-3-(trimethylsiloxy)tetrasiloxane
- 1,1,1,3,5,5,7,7,7-Nonamethyl-3-(trimethylsiloxy)tetrasiloxane
Uniqueness
1,1,1,3,3,5,5,7,7-Nonamethyl-7-phenoxytetrasiloxane stands out due to the presence of the phenoxy group, which imparts unique chemical and physical properties. This differentiates it from other similar siloxane compounds that may lack this functional group, thereby expanding its range of applications and enhancing its performance in specific contexts.
Propriétés
Numéro CAS |
78825-00-0 |
|---|---|
Formule moléculaire |
C15H32O4Si4 |
Poids moléculaire |
388.75 g/mol |
Nom IUPAC |
[dimethyl(phenoxy)silyl]oxy-[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C15H32O4Si4/c1-20(2,3)17-22(6,7)19-23(8,9)18-21(4,5)16-15-13-11-10-12-14-15/h10-14H,1-9H3 |
Clé InChI |
FUARKAADDBFVTP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14444080.png)

![N-{4-[3-(Piperidin-1-yl)-3-sulfanylideneprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14444089.png)
![3-{4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-en-1-ylidene]quinolin-1(4H)-yl}propane-1-sulfonic acid](/img/structure/B14444095.png)
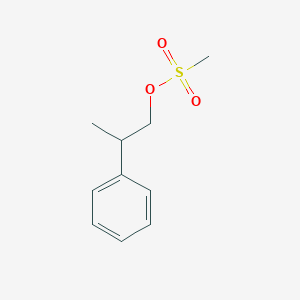

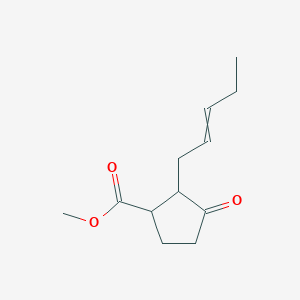
![25-Methoxy-3,6,9,12,15,18,21-heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(27),23,25-triene-2,22-dione](/img/structure/B14444124.png)
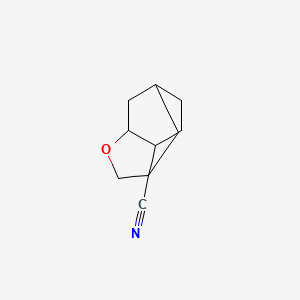
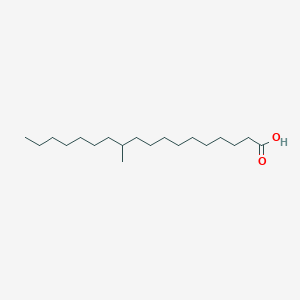
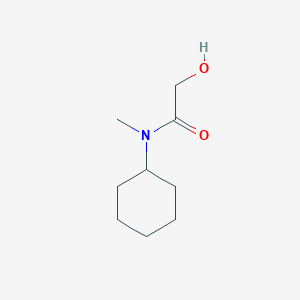
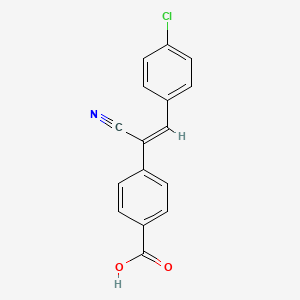

![3-Buten-2-one, 4-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14444166.png)
